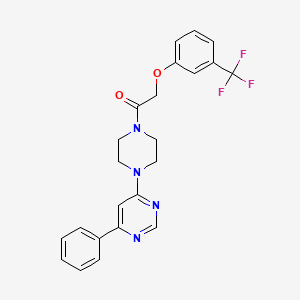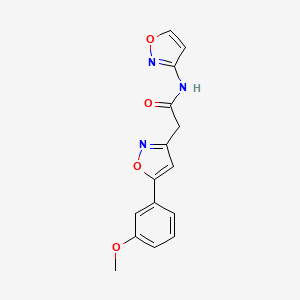
Methyl 2-amino-2-(2,5-difluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-2-(2,5-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H9F2NO2 . It is also known by its IUPAC name, methyl amino(2,5-difluorophenyl)acetate hydrochloride . The compound has a molecular weight of 237.63 .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-(2,5-difluorophenyl)acetate” is 1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(2,5-difluorophenyl)acetate” is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
"Methyl 2-amino-2-(2,5-difluorophenyl)acetate" and its derivatives are utilized in synthetic chemistry for the creation of complex molecules. For instance, (Yan Shi et al., 2020) describes the detection of a synthetic cannabinoid, where derivatives of similar structures to "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" were identified in human hair, showcasing its relevance in forensic science. This highlights the compound's utility in developing analytical methods for novel synthetic cannabinoids.
Materials Science and Engineering
In materials science, derivatives of "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" are explored for their potential in creating new polymers. For example, (Y. Guillaneuf et al., 2010) discusses the development of a new alkoxyamine for nitroxide-mediated photopolymerization, indicating the role of such compounds in advancing photopolymerization techniques.
Biomedical Research
In the realm of biomedical research, "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" derivatives have been studied for their potential as building blocks in drug discovery. For instance, (T. S. Basu Baul et al., 2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs, demonstrating the compound's relevance in synthesizing agents with potential therapeutic applications.
Analytical Chemistry
In analytical chemistry, derivatives of "Methyl 2-amino-2-(2,5-difluorophenyl)acetate" are used in method development for the analysis of complex biological matrices. (K. Stellner et al., 1973) employed such derivatives in the determination of aminosugar linkages in glycolipids, showcasing its importance in biochemical analysis.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-amino-2-(2,5-difluorophenyl)acetate are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of Methyl 2-amino-2-(2,5-difluorophenyl)acetate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects. More research is needed to describe these effects in detail.
Propiedades
IUPAC Name |
methyl 2-amino-2-(2,5-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBIYYWIUHYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(2,5-difluorophenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)
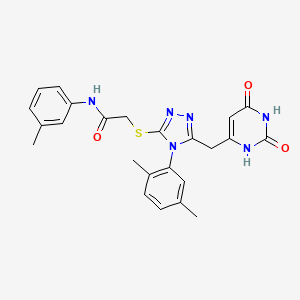
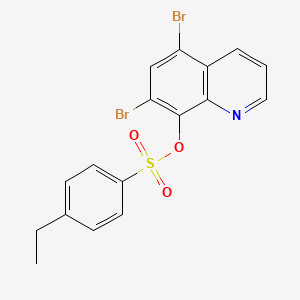
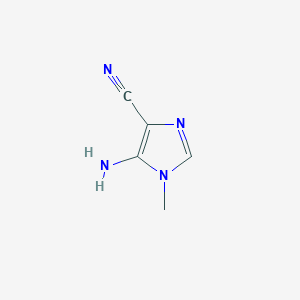

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)
![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2925342.png)

